1Z105
Description
UNII-YS8VEM6ZWU (CAS No. 63010-71-9) is a fluorinated heterocyclic compound with the molecular formula C₉H₆FNO and a molecular weight of 163.15 g/mol . Its IUPAC name and structural features are consistent with derivatives of 8-fluoroquinolin-4-ol, as evidenced by its synthesis routes involving triflic anhydride (Tf₂O) and other reagents . Key physicochemical properties include:
- Boiling point: Not explicitly stated, but inferred to be moderate based on its synthesis in solvents like dichloromethane and tetrahydrofuran.
- Hydrogen bond acceptors/donors: 2 acceptors, 1 donor, influencing solubility and bioavailability.
The compound is synthesized via multi-step reactions, such as the oxidation of 8-fluoroquinolin-4-ol with Tf₂O in the presence of triethylamine, yielding a triflate intermediate that is further functionalized .
Properties
CAS No. |
1438280-73-9 |
|---|---|
Molecular Formula |
C25H26N4O2S |
Molecular Weight |
446.6 g/mol |
IUPAC Name |
N-cyclohexyl-2-(5-methyl-4-oxo-3-phenylpyrimido[5,4-b]indol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C25H26N4O2S/c1-28-20-15-9-8-14-19(20)22-23(28)24(31)29(18-12-6-3-7-13-18)25(27-22)32-16-21(30)26-17-10-4-2-5-11-17/h3,6-9,12-15,17H,2,4-5,10-11,16H2,1H3,(H,26,30) |
InChI Key |
XIGDXFCDNWREER-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1Z105, 1Z-105, 1Z 105 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares UNII-YS8VEM6ZWU with structurally and functionally analogous fluorinated heterocycles, emphasizing molecular features, synthesis, and applications.
Table 1: Structural and Functional Comparison
Key Findings :
Hydroxyl and hydroxymethyl derivatives (e.g., 3-hydroxymethyl-4-fluoroquinoline) show improved aqueous solubility but reduced membrane permeability compared to UNII-YS8VEM6ZWU .
Synthetic Complexity :
- UNII-YS8VEM6ZWU requires specialized reagents like Tf₂O, whereas analogs such as N,N-dimethyl sulfamide derivatives are synthesized via simpler nucleophilic substitutions .
Pharmacological Implications: Fluorinated compounds like UNII-YS8VEM6ZWU generally exhibit enhanced metabolic stability compared to non-fluorinated analogs due to fluorine’s electronegativity and resistance to oxidative degradation . Sulfamide derivatives (e.g., CAS 232) may pose higher risks of CYP enzyme inhibition, limiting their therapeutic utility compared to UNII-YS8VEM6ZWU .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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